molecular formula C12H16ClNO4S B2382671 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid CAS No. 46949-54-6

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid

Cat. No.: B2382671
CAS No.: 46949-54-6
M. Wt: 305.77
InChI Key: JYGBKEPMPCTWEV-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid is a sulfonamide derivative of hexanoic acid, characterized by a six-carbon aliphatic chain terminating in a carboxylic acid group and a sulfonamide moiety substituted with a 4-chlorophenyl ring. This compound is part of a broader class of sulfonamides, which are widely studied for their diverse biological and industrial applications, including enzyme inhibition, fluorescent probe synthesis, and lubrication additives . Its molecular formula is C₁₂H₁₅ClNO₄S, with a molecular weight of 304.77 g/mol (calculated). The presence of the sulfonamide group (-SO₂NH-) and the electron-withdrawing chlorine substituent on the aromatic ring influences its physicochemical properties, such as solubility, acidity, and reactivity .

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGBKEPMPCTWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid has been explored for its antibacterial properties . Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar efficacy in treating bacterial infections.

Case Study: Antibacterial Activity

  • A study evaluated the antibacterial effects of sulfonamide derivatives, revealing that modifications in the phenyl group can enhance activity against specific bacterial strains. This suggests that this compound could be optimized for improved therapeutic outcomes.

Enzyme Inhibition

The compound is under investigation as a potential enzyme inhibitor , particularly targeting matrix metalloproteinases (MMPs), which are implicated in various diseases such as rheumatoid arthritis and cancer metastasis. Inhibitors of MMPs can prevent tissue degradation and inflammation, making this compound relevant in therapeutic strategies .

Table 1: Comparison of MMP Inhibitors

Compound NameMechanism of ActionTarget Disease
This compoundMMP inhibitionRheumatoid arthritis
Hydroxamic acid derivativesMMP inhibitionCancer metastasis
Sulfonamide derivativesMMP inhibitionOsteoarthritis

Biological Research

In biochemical studies, the compound has been utilized to investigate its interaction with various biological targets, including proteases. Its structural features allow it to serve as a model for studying enzyme-substrate interactions and the design of new inhibitors .

Case Study: Protease Interaction

  • Research involving non-canonical amino acids demonstrated that modifications similar to those found in this compound could lead to enhanced stability and specificity against proteolytic degradation, indicating potential for therapeutic development .

Industrial Applications

Beyond medicinal uses, this compound has applications in industrial formulations, such as cleaning agents and metal processing fluids. Its chemical properties allow it to act as an effective surfactant and stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The compound is structurally analogous to several hexanoic acid derivatives with variations in the sulfonamide substituent, aromatic ring substitution, or backbone modifications. Below is a detailed comparison:

Structural Analogs with Aromatic Substitution
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP<sup>a</sup> H-Bond Donors/Acceptors Applications/Research Findings References
6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid C₁₃H₁₉NO₄S 285.36 4-Methylphenyl 1.8 2/5 Lubricant additives, metal processing
6-{[(4-Methoxyphenyl)sulfonyl]amino}hexanoic acid C₁₃H₁₉NO₅S 301.36 4-Methoxyphenyl 1.5 2/6 Fluorescent probes, drug discovery
6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid C₁₂H₁₅ClNO₄S 304.77 4-Chlorophenyl 2.3 2/5 Enzyme inhibition studies, intermediates

Key Observations :

  • Electronic Effects : The 4-chloro substituent increases lipophilicity (higher LogP) compared to methyl or methoxy groups, enhancing membrane permeability .
  • Hydrogen Bonding: The methoxy group in 6-{[(4-Methoxyphenyl)sulfonyl]amino}hexanoic acid introduces an additional H-bond acceptor, improving solubility in polar solvents .
Backbone-Modified Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Variation Key Properties References
6-[(4-Chlorobenzoyl)amino]hexanoic acid C₁₃H₁₆ClNO₃ 269.72 Amide linkage (vs. sulfonamide) Lower thermal stability, reduced acidity
4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid C₁₄H₁₈ClNO₄S 331.81 Cyclohexane backbone Enhanced rigidity, potential CNS activity

Key Observations :

  • Sulfonamide vs. Amide : Sulfonamides exhibit stronger acidity (pKa ~1–2) due to the electron-withdrawing sulfonyl group, whereas amides (pKa ~4–5) are less acidic .
  • Backbone Rigidity: Cyclohexane derivatives like 4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid show improved target selectivity in drug design due to conformational constraints .
Chain-Length Variants
Compound Name Molecular Formula Chain Length Key Properties References
4-([(4-Methylphenyl)sulfonyl]amino)butanoic acid C₁₁H₁₅NO₄S C4 Higher solubility, shorter half-life
This compound C₁₂H₁₅ClNO₄S C6 Balanced lipophilicity and stability
8-{[(4-Chlorophenyl)sulfonyl]amino}octanoic acid C₁₄H₁₉ClNO₄S C8 Increased lipophilicity, lower solubility N/A<sup>b</sup>

Key Observations :

  • Chain Length : Longer chains (C8) enhance lipophilicity but reduce aqueous solubility, making C6 derivatives optimal for many pharmacological applications .

Biological Activity

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide functional group and a hexanoic acid chain, which contribute to its biological properties. The presence of the chlorophenyl group enhances its hydrophobic characteristics, allowing for better interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic substrate structures, allowing it to bind to enzyme active sites and inhibit their function. This mechanism is crucial in regulating various biochemical pathways within cells.
  • Hydrophobic Interactions : The chlorophenyl moiety facilitates hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and protein localization.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Antitumor Activity : Preliminary data suggest that it may possess antitumor properties, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Toxicological Studies : A study reported a dose-dependent increase in liver weight and hepatocyte hypertrophy in mice exposed to high doses (1040 mg/kg bw/day) of related compounds, indicating potential hepatotoxicity .
  • Developmental Toxicity : In reproductive toxicity assessments, significant malformations were observed in offspring at doses as low as 100 mg/kg bw/day, highlighting concerns about its safety profile in pregnant subjects .
  • In Vitro Studies : Antibacterial screening revealed that certain derivatives showed strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Anti-inflammatoryPotential reduction in inflammatory markers
AntitumorEfficacy against various cancer cell lines
Developmental ToxicityMalformations observed at specific doses

Toxicological Profile

Study TypeDose (mg/kg bw/day)Observed EffectsReference
90-Day Dietary Study1040Increased liver weight
Reproductive Study100Skeletal variations and malformations
Acute ToxicityVariesHepatocyte hypertrophy

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